Enantiomer-Dependent AChE Inhibition Potency: (S)- vs. (R)-2-Methylglycidol Derivatives
In a direct head-to-head comparison, the morpholinium iodide derivative prepared from (S)-2-methylglycidol ((S)-2) inhibited acetylcholinesterase (AChE) with Ki = 360 ± 30 μM, whereas the derivative from (R)-2-methylglycidol ((R)-2) showed Ki = 650 ± 90 μM—representing a 1.8-fold chiral discrimination favoring the (S)-configured inhibitor [1]. For the noncompetitive inhibitor series, the (S)-configured derivative (Ki = 19.0 ± 0.9 μM) was 2.6-fold more potent than its (R)-counterpart (Ki = 50 ± 2 μM), demonstrating that the stereochemical origin of the epoxide building block quantitatively dictates pharmacological activity and inhibition mode [1].
| Evidence Dimension | AChE inhibition constant (Ki) |
|---|---|
| Target Compound Data | (S)-2: Ki = 360 ± 30 μM (competitive); (S)-3: Ki = 19.0 ± 0.9 μM (noncompetitive) |
| Comparator Or Baseline | (R)-2: Ki = 650 ± 90 μM (competitive); (R)-3: Ki = 50 ± 2 μM (noncompetitive) |
| Quantified Difference | 1.8-fold (competitive series); 2.6-fold (noncompetitive series) favoring (S)-enantiomer; inhibition mode changes with functionalization |
| Conditions | AChE inhibition assay; morpholinium iodide derivatives synthesized from enantiopure (S)- and (R)-2-methylglycidol via 5-step chiral synthesis (63% overall yield) |
Why This Matters
For medicinal chemistry programs targeting AChE, procurement of the (S)-enantiomer of 2-methylglycidol is mandatory to achieve the 2–3-fold potency advantage and the correct inhibition modality demonstrated by the (S)-configured final compounds.
- [1] Savle, P. S.; Medhekar, R. A.; Kelley, E. L.; May, J. G.; Watkins, S. F.; Fronczek, F. R.; Quinn, D. M.; Gandour, R. D. Change in the Mode of Inhibition of Acetylcholinesterase by (4-Nitrophenyl)sulfonoxyl Derivatives of Conformationally Constrained Choline Analogues. Chem. Res. Toxicol. 1998, 11 (1), 19–25. DOI: 10.1021/tx970019o. View Source
